
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- is an organic compound that belongs to the class of dithioles Dithioles are five-membered heterocyclic compounds containing two sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- typically involves the following steps:
Formation of the Dithiole Ring: The dithiole ring can be synthesized through the reaction of a suitable dithiol with a carbonyl compound under acidic conditions. This step forms the core dithiole structure.
Introduction of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene reacts with the dithiole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Ylidene Formation: The final step involves the formation of the ylidene group, which can be achieved through a Wittig reaction. This reaction involves the use of a phosphonium ylide to introduce the ylidene group at the desired position on the dithiole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and other advanced techniques may be employed to achieve these goals.
化学反应分析
Types of Reactions
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or dithiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the dithiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs and treatments.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
作用机制
The mechanism of action of 1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-dimethyl-: This compound has methyl groups instead of phenyl groups, which can affect its chemical properties and reactivity.
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-dichloro-:
Uniqueness
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- is unique due to its specific arrangement of phenyl groups and dithiole rings. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
23780-79-2 |
|---|---|
分子式 |
C30H20S4 |
分子量 |
508.7 g/mol |
IUPAC 名称 |
2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl-1,3-dithiole |
InChI |
InChI=1S/C30H20S4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H |
InChI 键 |
RYRJVWGOWMVIDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)S2)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
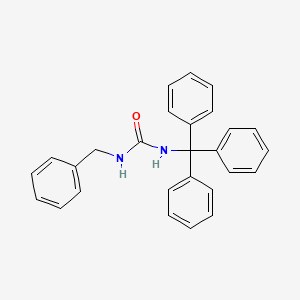
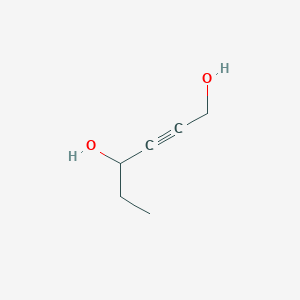
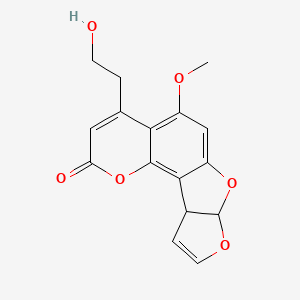
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
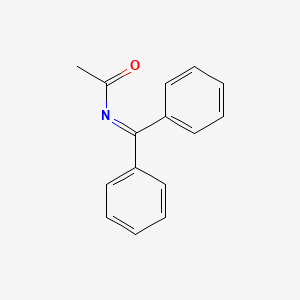

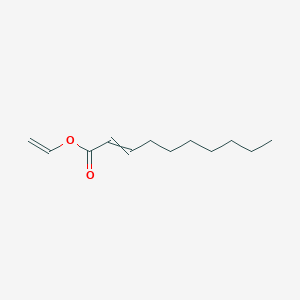
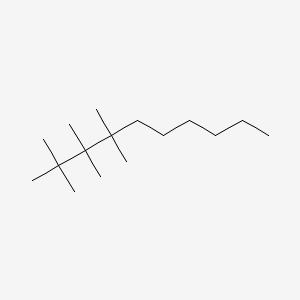

![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)


